3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features multiple functional groups, including a furan ring, a thiazolidinone ring, an imidazole ring, and a pyridopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include furan derivatives, thiazolidinone precursors, and pyridopyrimidinone intermediates. Key steps in the synthesis could involve:
Formation of the thiazolidinone ring: This might be achieved through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Attachment of the furan ring: This could involve a nucleophilic substitution reaction where a furan derivative is introduced.
Formation of the pyridopyrimidinone core: This might involve a condensation reaction between a pyridine derivative and a urea or carbamate compound.
Introduction of the imidazole ring: This could be achieved through a nucleophilic substitution reaction with an imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the furan ring or the thiazolidinone ring.
Reduction: Reduction reactions could occur at the carbonyl groups or the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly at the furan and imidazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the thiazolidinone ring could yield a thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials. Its multiple functional groups might allow it to be incorporated into polymers or other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.
Receptor modulation: The compound could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- **3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
This compound is unique due to its combination of multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c30-21-17(13-18-22(31)29(23(33)34-18)14-16-5-3-12-32-16)20(26-19-6-1-2-10-28(19)21)25-7-4-9-27-11-8-24-15-27/h1-3,5-6,8,10-13,15,25H,4,7,9,14H2/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBQUOEBDUIJS-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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